Sarolaner is a novel isoxazoline ectoparasiticide identified during a lead optimization program for an orally-active compound with efficacy against fleas and ticks on dogs []. This discovery program aimed to identify a novel isoxazoline specifically for use in companion animals, beginning with de novo synthesis in the Zoetis research laboratories []. The flea and tick activity resides in the chirally pure S-enantiomer, which was purified to alleviate potential off-target effects from the inactive enantiomer []. Sarolaner has unique structural features important for its potency and pharmacokinetic (PK) properties, including spiroazetidine and sulfone moieties [].
Sarolaner is a novel isoxazoline compound developed primarily for veterinary use, specifically for the treatment and control of ectoparasitic infestations in dogs. Marketed under the brand name Simparica™, it was designed to provide a long-lasting solution against fleas and ticks with a monthly dosing regimen. Sarolaner exhibits broad-spectrum efficacy and has been shown to be effective against various parasitic species, including Rhipicephalus sanguineus (brown dog tick) and Ctenocephalides felis (cat flea) .
The synthesis of sarolaner involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The process typically begins with the formation of an isoxazole ring, followed by the introduction of specific substituents that enhance its biological activity.
A notable synthetic route described in patents includes using phase transfer catalysts to facilitate the reaction between different chemical precursors . The synthesis process can be summarized as follows:
The final product is characterized by high purity and specific biological activity against ectoparasites .
The molecular structure of sarolaner is defined by its isoxazoline core, which is substituted with various functional groups that contribute to its pharmacological properties. The structural formula can be represented as follows:
This structure includes multiple rings and functional groups that are crucial for its interaction with biological targets.
Sarolaner undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
The stability of sarolaner in different pH environments has been studied to ensure effective delivery and action in vivo . Additionally, its interactions with enzymes involved in drug metabolism are critical for determining its pharmacokinetic profile.
Sarolaner's mechanism of action involves the inhibition of neurotransmission in ectoparasites through interference with gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels. This leads to paralysis and death of the parasites upon exposure to the compound.
Sarolaner is primarily used in veterinary medicine as an effective treatment for flea and tick infestations in dogs. Its broad-spectrum efficacy makes it suitable for both preventive and therapeutic applications. Additionally, ongoing research explores its potential use against other ectoparasites in different animal species, expanding its application range within veterinary pharmacology .
The isoxazoline chemical class emerged in the 2010s as a revolutionary advancement in ectoparasiticide development. Prior to their introduction, veterinary practitioners relied heavily on macrocyclic lactones (e.g., ivermectin), phenylpyrazoles (e.g., fipronil), and neonicotinoids, which presented limitations in spectrum, duration, or resistance development. Isoxazolines distinguished themselves through their unique mechanism: non-competitive antagonism of GABA-gated chloride channels (GABA-Cl) and glutamate-gated chloride channels (GluCl) in arthropod nervous systems. This dual inhibition causes irreversible hyperexcitation and death in target parasites while sparing mammalian receptors due to structural selectivity.
The first commercially available veterinary isoxazolines—afoxolaner (NexGard®, 2013) and fluralaner (Bravecto®, 2014)—demonstrated unprecedented month-long efficacy against fleas and ticks. However, they showed variable effectiveness against mites and lacked consistent activity against key myiasis-causing flies. Sarolaner entered development to address these gaps, leveraging Zoetis’ proprietary compound libraries to optimize molecular interactions with arthropod chloride channels.
Table 1: Evolution of Key Isoxazoline Parasiticides
Compound | Introduction Year | Developer | Spectrum Innovations |
---|---|---|---|
Afoxolaner | 2013 | Merial | First oral isoxazoline for fleas/ticks |
Fluralaner | 2014 | MSD Animal Health | 3-month duration against ticks |
Sarolaner | 2016 | Zoetis | Superior mite/screwworm efficacy; spiroazetidine core |
Lotilaner | 2017 | Elanco | Optimized for rapid kill kinetics |
Sarolaner’s development pipeline originated from Zoetis’ de novo synthesis program targeting GABA-Cl inhibitors with improved parasiticidal potency. Lead optimization involved screening >3,000 isoxazoline analogs using in vitro assays against Ctenocephalides felis (cat flea) and Ornithodoros turicata (soft tick) [2]. Key milestones include:
Table 2: Sarolaner Development Timeline
Year | Milestone | Significance |
---|---|---|
2013 | Lead compound identification | SAR-1 (sarolaner prototype) selected from screening |
2014 | Safety studies in dogs ≥8 weeks | No neurologic signs at 1x dose (4 mg/kg) |
2015 | Dose-confirmation against A. maculatum | 2 mg/kg established for monthly control |
2016 | FDA/EMA approvals (Simparica® chewables) | First isoxazoline with Sarcoptes indication |
2021 | Human botfly (Dermatobia hominis) efficacy confirmed | 100% larvicidal activity in myiasis cases [4] |
Sarolaner’s molecular architecture (C₂₃H₁₈Cl₂F₄N₂O₅S; MW 581.36) incorporates three pharmacologically critical elements absent in other isoxazolines:
These features confer distinct advantages:
Table 3: Structural and Pharmacological Comparison of Isoxazolines
Feature | Sarolaner | Afoxolaner | Fluralaner |
---|---|---|---|
Core Structure | Spiroazetidine | N-Methylpiperidine | Trifluoromethoxy phenyl |
Stereochemistry | Chirally pure (S)-isomer | Racemic mixture | Achiral |
Protein Binding | >99.9% | ~99% | ~99.7% |
Bioavailability | >85% (fed) | ~74% | ~90% |
Metabolic Pathway | Minimal hepatic oxidation | CYP450-mediated | Glucuronidation |
Sarolaner’s clinical value lies in its unprecedented breadth of activity against arthropods beyond fleas and hard ticks. Rigorous studies confirm efficacy against:
Mechanistically, sarolaner’s rapid speed of kill (<8 hours for fleas; <48 hours for ticks) critically reduces pathogen transmission risk. Laboratory studies confirm prevention of Borrelia burgdorferi (Lyme disease agent) when Ixodes scapularis feed on treated dogs [1]. Comparative studies highlight sarolaner’s advantage:
Table 4: Spectrum of Parasiticidal Activity at 2–4 mg/kg
Parasite | Efficacy | Time to 100% Kill | Clinical Significance |
---|---|---|---|
Ctenocephalides felis (flea) | >99.9% | 8 hours (Day 35) | Prevents egg production; resolves FAD lesions |
Ixodes scapularis (tick) | 100% | 48 hours | Blocks Borrelia burgdorferi transmission |
Sarcoptes scabiei (mite) | 100% | 30 days (post-treatment) | Curative for scabies without adjunctive therapies |
Dermatobia hominis (botfly) | 100% | 24 hours | Enables non-surgical myiasis treatment [4] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: